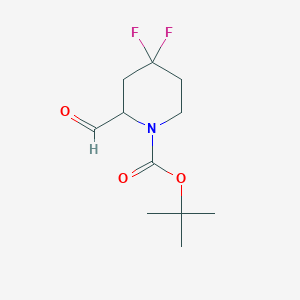

Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20513742

Molecular Formula: C11H17F2NO3

Molecular Weight: 249.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17F2NO3 |

|---|---|

| Molecular Weight | 249.25 g/mol |

| IUPAC Name | tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h7-8H,4-6H2,1-3H3 |

| Standard InChI Key | XONOUUIJDKOXRR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure is defined by a six-membered piperidine ring substituted with a tert-butyl carbamate group at the 1-position, two fluorine atoms at the 4-position, and a formyl group at the 2-position. This arrangement is represented by the canonical SMILES string CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F, which highlights the spatial orientation of functional groups. The presence of fluorine atoms introduces electronegativity and steric effects, while the formyl group provides a reactive site for further chemical modifications.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇F₂NO₃ |

| Molecular Weight | 249.25 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 276.3 ± 33.0 °C (760 mmHg) |

| Flash Point | 120.9 ± 25.4 °C |

| IUPAC Name | tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate |

The compound’s density and boiling point suggest moderate volatility, while its flash point indicates stability under standard laboratory conditions.

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate typically involves a multi-step process:

-

Piperidine Ring Functionalization: Introduction of fluorine atoms at the 4-position via halogenation reactions.

-

Formyl Group Incorporation: Oxidation or formylation reactions to install the aldehyde group at the 2-position.

-

Carbamate Protection: Reaction with tert-butyl chloroformate to introduce the carbamate group at the 1-position.

Reaction Conditions

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF) |

| Catalyst | Triethylamine (Et₃N) |

| Temperature | 0°C to room temperature |

| Protective Groups | tert-Butoxycarbonyl (Boc) |

The use of dichloromethane or THF as solvents ensures solubility of intermediates, while triethylamine facilitates deprotonation and accelerates reaction rates. Industrial-scale production may employ continuous flow systems to enhance yield and purity.

Applications in Medicinal Chemistry

Role in Drug Design

The compound’s difluoro groups enhance lipophilicity, improving membrane permeability and target binding affinity. Concurrently, the formyl group serves as a handle for Schiff base formation or nucleophilic additions, enabling the synthesis of imines or secondary amines for further derivatization.

Biological Activity and Mechanistic Insights

In Vitro Studies

While specific biological data for this compound remain limited, related piperidine derivatives exhibit:

-

Anticancer Activity: Inhibition of histone deacetylases (HDACs) in tumor cell lines.

-

Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

Structure-Activity Relationships (SAR)

| Modification | Effect on Activity |

|---|---|

| Fluorine at 4-position | ↑ Lipophilicity, ↑ metabolic stability |

| Formyl at 2-position | Enables covalent bonding with lysine residues |

| Boc protection | Prevents amine oxidation |

These SAR trends underscore the compound’s adaptability in optimizing pharmacokinetic profiles.

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| Storage | -20°C in airtight container |

| Disposal | Incineration or chemical neutralization |

Future Directions and Research Opportunities

Unanswered Questions

-

In Vivo Efficacy: No published studies evaluate the compound’s pharmacokinetics or toxicity in animal models.

-

Target Identification: High-throughput screening could elucidate novel biological targets.

Synthetic Innovations

-

Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral derivatives.

-

Biocatalytic Methods: Use of enzymes for greener and more efficient transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume